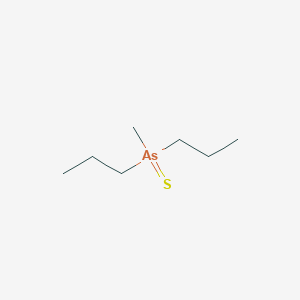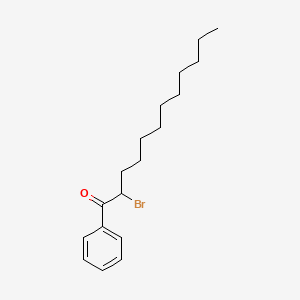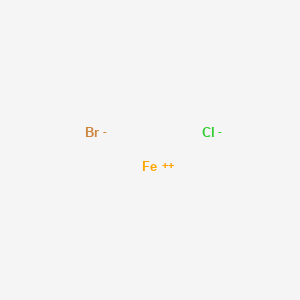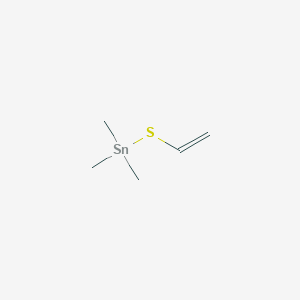
(Ethenylsulfanyl)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethenylsulfanyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and an ethenylsulfanyl group. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Ethenylsulfanyl)(trimethyl)stannane can be synthesized through various methods, including stannylation reactions. One common approach involves the reaction of alkyl bromides or iodides with hexamethyldistannane under transition metal-free conditions. This method is operationally convenient and offers good functional group tolerance . Another method involves the palladium-catalyzed hydrostannation of alkenes, which provides high stereo- and regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale stannylation reactions using hexamethyldistannane as a precursor. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethenylsulfanyl)(trimethyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The ethenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, hydrides, and substituted organotin compounds, which have diverse applications in organic synthesis and materials science .
Applications De Recherche Scientifique
(Ethenylsulfanyl)(trimethyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in medicinal chemistry.
Industry: It is used in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of (Ethenylsulfanyl)(trimethyl)stannane involves its interaction with molecular targets through the formation of carbon-tin bonds. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyltin chloride: An organotin compound with similar applications in organic synthesis.
Hexamethyldistannane: A precursor used in the synthesis of various organotin compounds.
Vinyltrimethylstannane: Another organotin compound used in organic synthesis.
Uniqueness
(Ethenylsulfanyl)(trimethyl)stannane is unique due to the presence of the ethenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .
Propriétés
Numéro CAS |
64532-43-0 |
|---|---|
Formule moléculaire |
C5H12SSn |
Poids moléculaire |
222.93 g/mol |
Nom IUPAC |
ethenylsulfanyl(trimethyl)stannane |
InChI |
InChI=1S/C2H4S.3CH3.Sn/c1-2-3;;;;/h2-3H,1H2;3*1H3;/q;;;;+1/p-1 |
Clé InChI |
ZHOZTQJXBXEGGU-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C)SC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


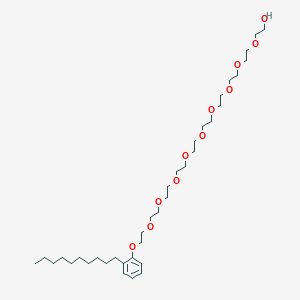

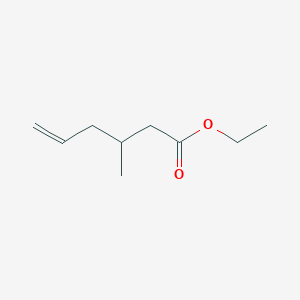
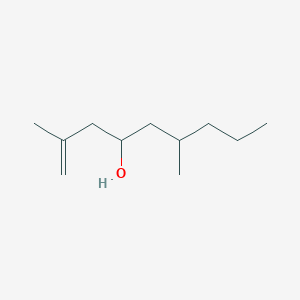

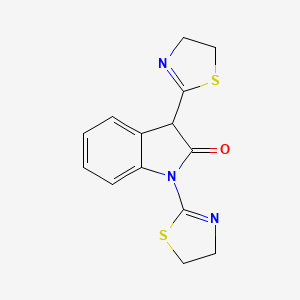
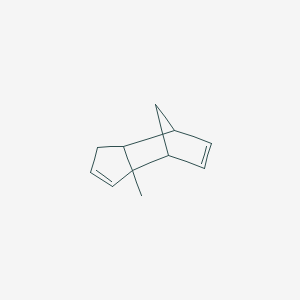
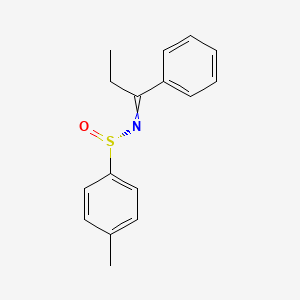
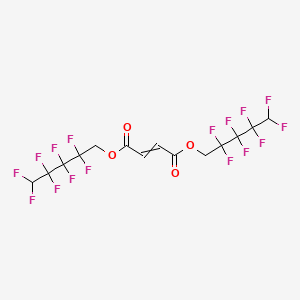
![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)
